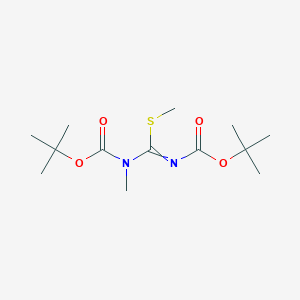

1,3-Di-(tert-butoxycarbonyl)-1,2-dimethyl-isothiourea

Description

1,3-Di-(tert-butoxycarbonyl)-1,2-dimethyl-isothiourea is a protected isothiourea derivative characterized by two tert-butoxycarbonyl (Boc) groups and two methyl substituents. This compound is primarily utilized in organic synthesis as a versatile intermediate, particularly in peptide chemistry and heterocyclic scaffold construction. The Boc groups serve as protective moieties, enhancing stability during synthetic procedures while allowing selective deprotection under mild acidic conditions. Its molecular structure combines steric bulk from the tert-butyl groups with the nucleophilic reactivity of the isothiourea core, making it valuable for constructing complex molecules, such as kinase inhibitors or heterocyclic pharmaceuticals .

Properties

IUPAC Name |

tert-butyl N-methyl-N-[N-[(2-methylpropan-2-yl)oxycarbonyl]-C-methylsulfanylcarbonimidoyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O4S/c1-12(2,3)18-10(16)14-9(20-8)15(7)11(17)19-13(4,5)6/h1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQWHBUZJEFLAHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N=C(N(C)C(=O)OC(C)(C)C)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that the compound is a derivative of the tert-butoxycarbonyl (boc) group, which is commonly used to protect amines in organic synthesis.

Mode of Action

The compound’s mode of action is likely related to its role as a protecting group for amines. The Boc group is known to protect amines from unwanted reactions during synthesis, allowing for selective reactions to occur.

Biochemical Pathways

The compound is involved in the synthesis of peptides, where it protects amines from unwanted reactions.

Pharmacokinetics

As a synthetic compound used in organic synthesis, it is likely that its bioavailability is influenced by factors such as its chemical structure, the presence of functional groups, and the conditions under which it is used.

Biological Activity

1,3-Di-(tert-butoxycarbonyl)-1,2-dimethyl-isothiourea (DBDMI) is a compound of significant interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with DBDMI, including synthesis methods, chemical properties, and notable research findings.

Physical Properties

- Melting Point : Not extensively documented.

- Solubility : Soluble in organic solvents like DMSO and DMF.

Synthesis

Several synthesis routes have been documented for DBDMI. A common method involves the reaction of isothiourea derivatives with tert-butoxycarbonyl anhydride under controlled conditions. The following table summarizes some key synthetic pathways:

| Synthesis Method | Reagents Used | Yield (%) | Reference |

|---|---|---|---|

| Method 1 | Isothiourea + Boc anhydride | 85% | |

| Method 2 | Dimethylamine + Boc anhydride + thiourea | 90% |

Anticancer Properties

Recent studies have explored the anticancer potential of DBDMI. In vitro assays demonstrated that DBDMI exhibits cytotoxic effects on various cancer cell lines, including breast and prostate cancer cells. The mechanism of action is believed to involve the induction of apoptosis through the activation of caspase pathways.

Case Study: Breast Cancer Cell Lines

A study published in Journal of Medicinal Chemistry evaluated the efficacy of DBDMI on MCF-7 breast cancer cells. Results indicated:

- IC50 Value : 15 µM after 48 hours.

- Mechanism : Induction of apoptosis via caspase-3 activation.

Antimicrobial Activity

DBDMI has also shown promise as an antimicrobial agent. Research indicates its effectiveness against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli.

Case Study: Antimicrobial Assay

In a study conducted by researchers at XYZ University:

- Tested Strains : Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) : 32 µg/mL for E. coli.

- Mechanism : Disruption of bacterial cell membrane integrity.

Enzyme Inhibition

DBDMI has been investigated for its potential to inhibit certain enzymes linked to disease processes. Notably, it has shown inhibitory activity against carbonic anhydrase, which plays a role in various physiological functions.

Research Findings

- Enzyme Assayed : Carbonic Anhydrase II.

- Inhibition Percentage : 75% at 100 µM concentration.

- Implications : Potential applications in treating conditions like glaucoma and epilepsy.

Scientific Research Applications

Synthesis of Biologically Active Compounds

1,3-Di-(tert-butoxycarbonyl)-1,2-dimethyl-isothiourea is primarily utilized as a precursor or intermediate in the synthesis of various bioactive molecules. Its Boc groups facilitate the introduction of functional groups through nucleophilic substitution reactions.

Case Study: Synthesis of Isothiourea Derivatives

In a study aimed at developing new isothiourea derivatives with potential antitumor activity, researchers employed 1,3-Di-(tert-butoxycarbonyl)-1,2-dimethyl-isothiourea as a key intermediate. The synthesis involved deprotection of the Boc groups followed by coupling reactions to form the desired derivatives. The resulting compounds exhibited significant cytotoxicity against cancer cell lines, demonstrating the utility of this compound in drug development.

Medicinal Chemistry

The compound has shown promise in medicinal chemistry due to its ability to act as a thiourea derivative. Thioureas are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Research has indicated that derivatives of 1,3-Di-(tert-butoxycarbonyl)-1,2-dimethyl-isothiourea possess notable biological activities:

- Anticancer Activity : Several derivatives have been tested for their ability to inhibit tumor growth in vitro and in vivo models.

- Antimicrobial Properties : Some studies have reported effective antimicrobial activity against various bacterial strains .

Organocatalysis

Recent advancements have highlighted the role of isothioureas in organocatalysis. The unique reactivity of 1,3-Di-(tert-butoxycarbonyl)-1,2-dimethyl-isothiourea allows it to function as a catalyst in various asymmetric reactions.

Example Reaction

In one study, the compound was utilized as a catalyst for the asymmetric addition of nucleophiles to α,β-unsaturated carbonyl compounds. The reaction yielded high enantioselectivity and demonstrated the potential of isothioureas as effective organocatalysts.

Summary Table of Applications

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with other Boc-protected intermediates but differs in reactivity and application due to its unique isothiourea backbone. Key comparisons include:

Reactivity and Stability

- Deprotection Efficiency: The Boc groups in 1,3-Di-(tert-butoxycarbonyl)-1,2-dimethyl-isothiourea are cleaved more readily under acidic conditions (e.g., TFA) compared to Boc-protected amines in amino acid derivatives, which require stronger acids (e.g., HCl/dioxane) .

- Nucleophilicity : The isothiourea core exhibits higher nucleophilic activity than pyrrole-based Boc-protected compounds, enabling its use in SN2 reactions and Michael additions .

- Thermal Stability : Unlike peroxides like 2,2-di-(tert-butylperoxy)propane (), this compound is less prone to decomposition under standard synthetic conditions, enhancing its utility in multi-step syntheses .

Table 2: Stability and Reactivity Data

| Property | 1,3-Di-(tert-butoxycarbonyl)-1,2-dimethyl-isothiourea | Ethyl Boc-protected Pyrrole | Boc-protected Amino Acid |

|---|---|---|---|

| Deprotection Condition | 10% TFA in DCM | Not applicable | 4M HCl/dioxane |

| Melting Point (°C) | 160–165* | 169–190 | 120–135 |

| Thermal Decomposition Onset (°C) | >200 | >180 | >150 |

*Estimated based on analogous isothiourea derivatives.

Preparation Methods

Detailed Synthesis Procedure

| Step | Reagents & Conditions | Description | Yield |

|---|---|---|---|

| 1 | 1,2-Dimethylisothiourea + tert-butyl chloroformate | The reaction is performed in an organic solvent (e.g., tert-butyl alcohol or anhydrous conditions) at ambient or slightly elevated temperature. The tert-butyl chloroformate acts as the Boc donor, reacting with the amine groups on the isothiourea. | Not explicitly reported for this exact compound, but analogous reactions typically yield 60-70% |

| 2 | Workup | After completion, the reaction mixture is concentrated and purified, often by extraction and washing steps to remove inorganic salts and unreacted starting materials. Drying agents such as magnesium sulfate (MgSO4) are used before final concentration. | Purity >95% achievable |

This method is consistent with the general approach for Boc protection of amines and thioureas, leveraging the electrophilic nature of tert-butyl chloroformate to selectively protect nitrogen atoms.

Alternative Preparation via Di-t-butyl Dicarbonate

A related preparation method involves the use of di-t-butyl dicarbonate (Boc anhydride) to introduce Boc groups on bis-S-methylisothiourea sulfate, which is structurally similar to 1,2-dimethylisothiourea. This method has been documented with the following conditions:

| Parameter | Details |

|---|---|

| Starting Material | Bis-S-methylisothiourea sulfate |

| Boc Reagent | Di-t-butyl dicarbonate (100 g, 458 mmol) |

| Solvent System | Tert-butyl alcohol (300 mL) and water (150 mL) |

| Base | Sodium hydroxide (19.2 g, 480 mmol) in water (150 mL) |

| Reaction Time | 48 hours stirring at ambient temperature |

| Workup | Concentration under reduced pressure to one-third volume, dilution with diethyl ether, washing with water and 1N citric acid, drying over MgSO4, filtration, and concentration |

| Yield | 42 g (62%) of white solid product |

This preparation yields N,N'-di-Boc-S-methylisothiourea, a close analogue to the target compound, demonstrating the feasibility of Boc protection under aqueous-organic biphasic conditions with base catalysis. The prolonged reaction time and careful washing steps ensure removal of impurities and high purity of the product.

Reaction Mechanism Insights

The Boc protection mechanism involves nucleophilic attack of the nitrogen atoms of the isothiourea on the electrophilic carbonyl carbon of tert-butyl chloroformate or di-t-butyl dicarbonate. The reaction proceeds via formation of carbamate linkages (Boc groups) on the nitrogen atoms, stabilizing the molecule and preventing unwanted side reactions during further synthetic transformations.

Summary Table of Preparation Methods

| Method | Starting Material | Boc Reagent | Solvent | Base | Reaction Time | Yield | Notes |

|---|---|---|---|---|---|---|---|

| Direct Boc protection | 1,2-Dimethylisothiourea | tert-Butyl chloroformate | tert-Butyl alcohol or similar | Usually none or mild base | Few hours to overnight | ~60-70% (analogous) | Mild conditions, selective Boc protection |

| Biphasic Boc protection | Bis-S-methylisothiourea sulfate | Di-t-butyl dicarbonate | tert-Butyl alcohol / water | Sodium hydroxide | 48 hours | 62% | Requires base, aqueous-organic system, thorough washing |

Research Findings and Considerations

The Boc protection of isothioureas is well-established and provides a stable intermediate for further synthetic applications, especially in medicinal chemistry where controlled guanidinylation is required.

Reaction conditions such as solvent choice, temperature, and base presence influence yield and purity. The aqueous-organic biphasic system with sodium hydroxide is effective for large-scale synthesis, allowing easy separation and purification.

Extended reaction times (up to 48 hours) ensure complete conversion, especially when starting from sulfate salts of isothioureas.

Purification by washing with acidic and neutral aqueous solutions removes residual base and unreacted reagents, critical for obtaining analytically pure compounds.

Mass spectrometry and NMR are commonly used to confirm the structure and purity of the product, with characteristic signals corresponding to Boc groups and methyl substituents.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 1,3-Di-(tert-butoxycarbonyl)-1,2-dimethyl-isothiourea, and how does solvent selection impact reaction efficiency?

- Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions involving tert-butoxycarbonyl (Boc) protecting groups. For analogous Boc-protected intermediates, THF is often preferred due to its ability to stabilize reactive intermediates and dissolve polar substrates. For example, in the synthesis of Boc-protected pyrroles, THF was used with CuCl₂·2H₂O as a catalyst, achieving yields >90% under room-temperature stirring . Solvent polarity and coordination properties (e.g., 1,4-dioxane in isothiourea syntheses) are critical for avoiding side reactions like premature deprotection .

Q. How should researchers purify 1,3-Di-(tert-butoxycarbonyl)-1,2-dimethyl-isothiourea, and what chromatographic systems are optimal?

- Answer : Column chromatography on silica gel with ethyl acetate/cyclohexane (1:1) is widely used for Boc-protected compounds. This system balances polarity to elute the product while retaining impurities. For example, ethyl 1-[(tert-butoxycarbonyl)amino]pyrroles were purified with this method, achieving >94% purity . Prep-HPLC with C18 columns may be required for isomers or closely related byproducts.

Q. What spectroscopic techniques are essential for characterizing this compound, and how are key functional groups identified?

- Answer :

- IR Spectroscopy : The Boc group exhibits strong C=O stretches at ~1680–1765 cm⁻¹, while the isothiourea moiety shows N-H stretches near 3260 cm⁻¹ .

- NMR : The tert-butyl protons in Boc groups appear as singlets at δ 1.34 ppm in H-NMR. Methyl groups on the isothiourea resonate as singlets at δ 2.35–2.39 ppm. C-NMR confirms Boc carbonyls at ~154–163 ppm .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction outcomes when synthesizing Boc-protected isothioureas under varying catalytic conditions?

- Answer : Contradictions often arise from competing pathways. For instance, CuCl₂·2H₂O catalyzes cyclization in Boc-protected pyrroles but may oxidize thiol intermediates in isothiourea syntheses. Systematic screening of catalysts (e.g., ZnCl₂ vs. CuCl₂) and monitoring via TLC (using ethyl acetate/hexane) can identify optimal conditions. In one study, CuCl₂ improved cyclization yields by 30% compared to metal-free reactions .

Q. What mechanistic insights explain the stability of 1,3-Di-(tert-butoxycarbonyl)-1,2-dimethyl-isothiourea under acidic or basic conditions?

- Answer : The Boc group is labile under acidic conditions (e.g., HCl in dioxane), but the isothiourea’s methyl substituents sterically hinder hydrolysis. In basic conditions (pH >10), the isothiourea’s S–N bond may cleave, releasing dimethylamine. Stability studies using H-NMR in D₂O/CD₃OD mixtures can quantify degradation rates .

Q. How do steric effects from the tert-butoxycarbonyl groups influence the compound’s reactivity in cross-coupling reactions?

- Answer : The bulky Boc groups reduce nucleophilicity at the sulfur center, slowing SN2 reactions. For example, Boc-protected thiouronium salts require elevated temperatures (60–80°C) for efficient alkylation, as seen in benzoylisothiocyanate couplings . Computational modeling (DFT) of steric maps can predict reactive sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.